molecular formula C18H16N2OS B4833717 2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B4833717
M. Wt: 308.4 g/mol
InChI Key: CYNMKTXRLZFULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MTAPA and has been synthesized using various methods.

Scientific Research Applications

MTAPA has been studied for its potential applications in scientific research, including its use as a ligand for metal ions, as a fluorescent probe for detecting metal ions, and as a potential anticancer agent. MTAPA has been shown to bind to copper ions, which can be used for the detection of copper ions in biological samples. MTAPA has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further research in cancer therapy.

Mechanism of Action

The mechanism of action of MTAPA is not fully understood, but it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MTAPA has also been shown to bind to copper ions, which may play a role in its anticancer activity.
Biochemical and Physiological Effects:
MTAPA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the binding to copper ions, and the potential for use as a fluorescent probe for detecting metal ions. MTAPA has also been shown to have low toxicity in vitro, making it a potential candidate for further research in cancer therapy.

Advantages and Limitations for Lab Experiments

MTAPA has several advantages for lab experiments, including its potential applications as a ligand for metal ions, as a fluorescent probe for detecting metal ions, and as a potential anticancer agent. However, its limitations include the need for further research to fully understand its mechanism of action and its potential toxicity in vivo.

Future Directions

There are several future directions for research on MTAPA, including further studies on its mechanism of action, its potential applications in cancer therapy, and its potential toxicity in vivo. Other future directions may include the development of new synthetic methods for MTAPA and the exploration of its potential applications in other areas of scientific research.
Conclusion:
In conclusion, MTAPA is a chemical compound that has been studied for its potential applications in scientific research, including its use as a ligand for metal ions, as a fluorescent probe for detecting metal ions, and as a potential anticancer agent. MTAPA has been synthesized using various methods, and its biochemical and physiological effects have been studied in vitro. Further research is needed to fully understand its mechanism of action and its potential applications in cancer therapy.

properties

IUPAC Name

2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13-7-9-14(10-8-13)11-17(21)20-18-19-16(12-22-18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNMKTXRLZFULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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